(2S)-4-[[Amino-(hydroxyamino)methylidene]amino]-2-azaniumylbutanoate (2S)-4-[[Amino-(hydroxyamino)methylidene]amino]-2-azaniumylbutanoate N-Hydroxy-nor-L-arginine (nor-NOHA) is under investigation in clinical trial NCT02009527 (Arginase Inhibition in Ischemia-reperfusion Injury).
Brand Name: Vulcanchem
CAS No.: 291758-32-2
VCID: VC0014558
InChI: InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-8-5(7)9-12/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9)/t3-/m0/s1
SMILES: C(CN=C(N)NO)C(C(=O)O)N
Molecular Formula: C5H12N4O3
Molecular Weight: 176.17 g/mol

(2S)-4-[[Amino-(hydroxyamino)methylidene]amino]-2-azaniumylbutanoate

CAS No.: 291758-32-2

Reference Standards

VCID: VC0014558

Molecular Formula: C5H12N4O3

Molecular Weight: 176.17 g/mol

(2S)-4-[[Amino-(hydroxyamino)methylidene]amino]-2-azaniumylbutanoate - 291758-32-2

CAS No. 291758-32-2
Product Name (2S)-4-[[Amino-(hydroxyamino)methylidene]amino]-2-azaniumylbutanoate
Molecular Formula C5H12N4O3
Molecular Weight 176.17 g/mol
IUPAC Name (2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid
Standard InChI InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-8-5(7)9-12/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9)/t3-/m0/s1
Standard InChIKey KOBHCUDVWOTEKO-VKHMYHEASA-N
Isomeric SMILES C(CN=C(N)NO)[C@@H](C(=O)[O-])[NH3+]
SMILES C(CN=C(N)NO)C(C(=O)O)N
Canonical SMILES C(CN=C(N)NO)C(C(=O)[O-])[NH3+]
Description N-Hydroxy-nor-L-arginine (nor-NOHA) is under investigation in clinical trial NCT02009527 (Arginase Inhibition in Ischemia-reperfusion Injury).
Synonyms (2S)-2-Amino-4-[[(hydroxyamino)iminomethyl]amino]butanoic Acid; nor-NOHA;
PubChem Compound 446124
Last Modified Nov 11 2021
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